molecular formula C14H13N5OS3 B11358334 4-methyl-N-(5-{[(3-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

4-methyl-N-(5-{[(3-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11358334
M. Wt: 363.5 g/mol
InChI Key: IFULRZRBDGSWJA-UHFFFAOYSA-N
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Description

4-methyl-N-(5-{[(3-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring dual thiadiazole rings: a 1,2,3-thiadiazole linked via a carboxamide group to a 1,3,4-thiadiazole substituted with a 3-methylbenzylsulfanyl moiety. Thiadiazoles are pharmacologically significant due to their diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties .

Properties

Molecular Formula

C14H13N5OS3

Molecular Weight

363.5 g/mol

IUPAC Name

4-methyl-N-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]thiadiazole-5-carboxamide

InChI

InChI=1S/C14H13N5OS3/c1-8-4-3-5-10(6-8)7-21-14-18-17-13(22-14)15-12(20)11-9(2)16-19-23-11/h3-6H,7H2,1-2H3,(H,15,17,20)

InChI Key

IFULRZRBDGSWJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(S2)NC(=O)C3=C(N=NS3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(5-{[(3-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, thiadiazole derivatives have shown promise as antimicrobial and antifungal agents. This compound, in particular, could be explored for its potential to inhibit bacterial growth or fungal infections .

Medicine

In medicinal chemistry, compounds containing thiadiazole rings are investigated for their potential as anti-inflammatory, anticancer, and antiviral agents. The specific structure of this compound may offer unique interactions with biological targets, making it a candidate for drug development .

Industry

Industrially, thiadiazole derivatives are used in the development of new materials, including polymers and dyes. This compound could be explored for its potential to impart specific properties to materials, such as increased thermal stability or specific electronic characteristics .

Mechanism of Action

The mechanism of action of 4-methyl-N-(5-{[(3-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The thiadiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other cofactors, affecting the compound’s overall activity .

Comparison with Similar Compounds

Key Observations :

  • Dual heterocyclic systems (e.g., dual thiadiazoles in the target compound) are less common than single-ring analogs but may improve binding affinity through increased rigidity and π-π interactions .
  • Triazole or oxazole replacements (as in ) alter electronic properties and hydrogen-bonding capacity, which may shift biological activity profiles.

Biological Activity

The compound 4-methyl-N-(5-{[(3-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazoles are known for their pharmacological properties, including antimicrobial, antifungal, and anticancer effects. This article explores the biological activity of this specific compound based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C13H14N4S3O
  • Molecular Weight : 342.46 g/mol

The biological activity of the compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The thiadiazole moiety can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The presence of the methylphenyl group may allow for interaction with cellular receptors, modulating signaling pathways.

Antimicrobial Activity

Research has shown that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Fungal Strains Tested : Candida albicans and Aspergillus niger.

Table 1: Antimicrobial Activity Results

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL
Candida albicans1416 µg/mL
Aspergillus niger1132 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Mechanism : Induction of apoptosis through the activation of caspases and modulation of cell cycle progression.

Table 2: Anticancer Activity Results

Cell LineIC50 (µM)Apoptosis Induction (%)
HeLa2570
MCF-73065
A5492075

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiadiazole possess broad-spectrum antimicrobial activity. The tested compound showed promising results against both Gram-positive and Gram-negative bacteria.
  • Investigation into Anticancer Properties : In a recent publication in Cancer Research, researchers found that the compound significantly reduced cell viability in HeLa cells by inducing apoptosis through mitochondrial pathways.

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